2,2'-Dichloro diphenyl disulfide
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Overview
Description
2,2’-Dichloro diphenyl disulfide is an organic compound with the molecular formula C12H8Cl2S2. It is a white to off-white solid that is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol when heated and sonicated . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dichloro diphenyl disulfide typically involves the oxidation of 2-chlorothiophenol. One common method is the reaction of 2-chlorothiophenol with iodine (I2) in the presence of a base, which results in the formation of the disulfide bond . Another method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent .
Industrial Production Methods: Industrial production of 2,2’-Dichloro diphenyl disulfide often employs similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dichloro diphenyl disulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the disulfide bond can yield thiophenol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine (I2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Various substituted diphenyl disulfides.
Scientific Research Applications
2,2’-Dichloro diphenyl disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-Dichloro diphenyl disulfide involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The compound’s ability to form reactive intermediates makes it a valuable tool in studying redox biology and related fields .
Comparison with Similar Compounds
Diphenyl disulfide: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,2’-Dichloro diphenyl sulfoxide: An oxidized form of the disulfide with different reactivity and applications.
2,2’-Dichloro diphenyl sulfone: Another oxidized derivative with distinct chemical properties.
Uniqueness: 2,2’-Dichloro diphenyl disulfide is unique due to the presence of chlorine atoms, which enhance its reactivity in substitution reactions and provide additional sites for chemical modification. This makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCDDWQDDMUOCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948181 |
Source
|
Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31121-19-4, 25338-90-3 |
Source
|
Record name | 31121-19-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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